molecular formula C19H20N2O3S2 B2640473 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 863512-21-4

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2640473
CAS No.: 863512-21-4
M. Wt: 388.5
InChI Key: XHRPISOSEIRSPG-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 4-methoxyphenyl group and a 4-methylbenzenesulfonamide chain. The sulfonamide moiety enhances solubility and may influence pharmacokinetic properties, while the 4-methoxyphenyl group introduces electron-donating effects that could modulate electronic distribution and receptor binding.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14-3-9-18(10-4-14)26(22,23)20-12-11-16-13-25-19(21-16)15-5-7-17(24-2)8-6-15/h3-10,13,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRPISOSEIRSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and benzenesulfonamide groups. One common method involves the reaction of 4-methoxyphenylthiourea with α-haloketones to form the thiazole ring. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against multidrug-resistant bacteria. Studies have shown that derivatives of thiazole, including this compound, exhibit significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In one study, the minimum inhibitory concentration (MIC) values indicated that these compounds were more effective than traditional antibiotics like linezolid.

Anticancer Properties
Research has demonstrated that N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide and related sulfonamide derivatives possess cytotoxic effects against various cancer cell lines. For instance, a comparative study reported a notable reduction in cell viability at concentrations exceeding 10 µM, suggesting potential utility in cancer therapy . The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways.

Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for several enzymes. For example, sulfonamides have been studied for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The synthesis of new derivatives aimed at enhancing these inhibitory effects is an ongoing area of research.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of thiazole rings through cyclization reactions followed by sulfonamide formation via the reaction with sulfonyl chlorides.

Table 1: Overview of Synthesis Steps

StepReaction TypeKey ReagentsOutcome
1Cyclization4-methoxyphenyl derivatives + thiazole precursorsThiazole ring formation
2SulfonationThiazole derivative + sulfonyl chlorideFormation of sulfonamide
3PurificationSolvent extraction/ChromatographyIsolated pure compound

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The results indicated significant activity against MRSA strains with MIC values lower than those observed for conventional antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Cytotoxic Effects

In another investigation focusing on cancer treatment, this compound was tested against various cancer cell lines. The findings revealed a substantial decrease in cell viability at concentrations above 10 µM, suggesting its role as a cytotoxic agent in cancer therapy . The study emphasized the need for further exploration into the mechanisms behind its anticancer effects.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance binding affinity and specificity, while the benzenesulfonamide moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related sulfonamide derivatives:

Compound Name Structural Features Synthesis Method Key Spectral Data (IR) Reported Bioactivity
Target Compound : N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide Thiazole ring, 4-methoxyphenyl, 4-methylbenzenesulfonamide chain Likely via nucleophilic substitution of thiazole amine with sulfonyl chloride Expected: C=S (1240–1255 cm⁻¹), NH (3150–3319 cm⁻¹) (based on analogous data) Not explicitly reported; inferred antimicrobial/anticonvulsant
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring, 5-methyl substituent, sulfonamide linkage Reaction of sulfonamide precursors with oxazole derivatives C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹) Antimicrobial activity
N-[4-(p-Tolyl)thiazol-2-yl]-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide Dual sulfonamide groups, p-tolyl-thiazole Reaction of 4-p-tolyl-thiazol-2-ylamine with 4-methylbenzenesulfonyl chloride C=S (1247–1255 cm⁻¹), absence of νS-H (~2500–2600 cm⁻¹) Antimicrobial, anticonvulsant
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide, 4-methoxyphenyl Direct sulfonation of aniline derivatives NH (3278–3414 cm⁻¹), SO₂ (1150–1350 cm⁻¹) Studied for bioactivity

Structural Analysis

  • Heterocyclic Core: The target compound’s thiazole ring distinguishes it from oxazole-based analogs (e.g., ).
  • Substituent Effects : The 4-methoxyphenyl group in the target compound and N-(4-methoxyphenyl)benzenesulfonamide may improve solubility via methoxy’s hydrophilic character. In contrast, p-tolyl groups in ’s compound introduce hydrophobicity, affecting membrane permeability.
  • Sulfonamide Linkage : All compared compounds share sulfonamide groups, but the target’s ethyl-thiazole spacer may confer conformational flexibility, altering receptor interactions compared to rigid analogs like dual sulfonamides in .

Spectral and Crystallographic Data

  • IR Spectroscopy : The absence of νS-H bands (~2500–2600 cm⁻¹) in thiazole sulfonamides (e.g., ) confirms thione tautomer dominance, a feature shared with the target compound. Oxazole analogs () retain C=O stretches (1663–1682 cm⁻¹), absent in thiazoles due to tautomeric shifts.
  • Crystallography : While the target compound’s structure is unreported in the evidence, related sulfonamides (e.g., ) exhibit planar sulfonamide groups and dihedral angles influenced by substituents, critical for packing and stability.

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Compound Overview

The compound features a thiazole ring, a sulfonamide group, and a methoxyphenyl substituent. These structural elements are often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis.
  • Sulfonamide Formation : The sulfonamide group is introduced via a reaction between benzene sulfonic acid and an amine.
  • Substitution Reactions : Ethoxy and methoxy groups are added through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains:

CompoundMIC (mg/mL)Target Bacteria
Compound 10.23Bacillus cereus
Compound 20.47Escherichia coli
Compound 30.11Aspergillus niger

These findings suggest that the presence of the thiazole ring enhances the compound's activity against specific pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, modifications to thiazole-containing compounds have led to significant antiproliferative effects against melanoma and prostate cancer cells:

  • Mechanism of Action : Research indicates that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds with similar structures have been investigated for their anti-inflammatory effects. The sulfonamide moiety is known to interact with specific enzymes involved in inflammatory pathways, potentially reducing inflammation .

The biological activity of this compound can be attributed to its ability to mimic natural substrates due to its structural features:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by competing with natural substrates.
  • Receptor Binding : The compound may also block receptor sites, preventing downstream signaling that leads to inflammation or tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related thiazole derivative exhibited significant antibacterial activity against resistant strains of E. coli, suggesting that modifications in the thiazole structure could enhance efficacy .
  • Cancer Cell Studies : In vitro studies showed that the compound could induce apoptosis in colon cancer cell lines, highlighting its potential as a therapeutic agent .

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